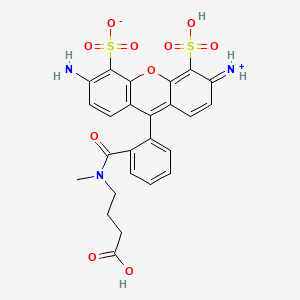

ATTO 488 carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H23N3O10S2 |

|---|---|

Molecular Weight |

589.6 g/mol |

IUPAC Name |

3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate |

InChI |

InChI=1S/C25H23N3O10S2/c1-28(12-4-7-19(29)30)25(31)14-6-3-2-5-13(14)20-15-8-10-17(26)23(39(32,33)34)21(15)38-22-16(20)9-11-18(27)24(22)40(35,36)37/h2-3,5-6,8-11,26H,4,7,12,27H2,1H3,(H,29,30)(H,32,33,34)(H,35,36,37) |

InChI Key |

TVVHCPSDYUUHMH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCC(=O)O)C(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

ATTO 488 Carboxylic Acid: A Comprehensive Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of ATTO 488 carboxylic acid, a widely utilized fluorescent probe in biological research and drug development. This document outlines its key photophysical characteristics, provides detailed experimental protocols for their determination, and illustrates associated workflows.

Core Spectral and Photophysical Properties

ATTO 488 is a rhodamine-based fluorescent dye known for its exceptional water solubility, high fluorescence quantum yield, and significant photostability.[1][2][3] These characteristics make it an ideal candidate for a variety of applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.[1][3] The carboxylic acid derivative of ATTO 488 allows for its covalent attachment to biomolecules, such as proteins and antibodies, through the formation of an active ester.[2][4][]

The key spectral properties of this compound in aqueous solution are summarized in the table below.

| Property | Value | Units |

| Maximum Excitation Wavelength (λabs) | 501 | nm |

| Maximum Emission Wavelength (λfl) | 523 | nm |

| Molar Extinction Coefficient (εmax) | 9.0 x 104 | M-1cm-1 |

| Fluorescence Quantum Yield (ηfl) | 80 | % |

| Fluorescence Lifetime (τfl) | 4.1 | ns |

Table 1: Key spectral properties of this compound in aqueous solution.[1]

Experimental Protocols

This section details the methodologies for determining the core spectral properties of this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using spectrophotometry and the Beer-Lambert law.[6][7]

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of spectroscopic grade solvent (e.g., dimethyl sulfoxide, DMSO) to create a concentrated stock solution.

-

Preparation of Dilution Series: Prepare a series of dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The concentrations should be chosen to yield absorbance values between 0.1 and 1.0.

-

Spectrophotometer Measurement:

-

Turn on the spectrophotometer and allow the lamp to stabilize.

-

Set the wavelength to the absorption maximum of ATTO 488 (501 nm).

-

Use the aqueous buffer as a blank to zero the instrument.

-

Measure the absorbance of each dilution in a 1 cm path length quartz cuvette.

-

-

Data Analysis:

-

Plot the measured absorbance at 501 nm against the corresponding concentration of this compound.

-

Perform a linear regression on the data points.

-

According to the Beer-Lambert Law (A = εcl), the slope of the resulting line is the molar extinction coefficient (ε) when the path length (l) is 1 cm.[7]

-

Caption: Molar Extinction Coefficient Determination Workflow.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[8][9]

Methodology:

-

Standard Selection: Choose a quantum yield standard with absorption and emission spectra that overlap with ATTO 488. A common standard for this spectral range is Rhodamine 6G in ethanol (B145695) (Quantum Yield ≈ 95%).

-

Preparation of Solutions:

-

Prepare a series of dilutions for both this compound and the quantum yield standard in their respective solvents.

-

The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.[8]

-

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Correct the recorded emission spectra for the instrument's wavelength-dependent response.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (mx / mst) * (nx2 / nst2) where Φst is the quantum yield of the standard, mx and mst are the slopes of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and nx and nst are the refractive indices of the sample and standard solvents.

-

Caption: Relative Quantum Yield Measurement Workflow.

Bioconjugation Workflow

This compound can be chemically conjugated to primary amines on biomolecules, such as proteins, after activation of the carboxylic acid group. A common method involves converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.

General Protocol for Protein Labeling:

-

Activation of Carboxylic Acid: The carboxylic acid group of ATTO 488 is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This reaction is typically performed in an amine-free, anhydrous organic solvent like DMSO or DMF.

-

Protein Preparation: The protein to be labeled should be in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5 to ensure that the lysine (B10760008) residues' primary amines are deprotonated and available for reaction.[10]

-

Conjugation Reaction: The activated ATTO 488 NHS ester is added to the protein solution. The molar ratio of dye to protein may need to be optimized to achieve the desired degree of labeling. The reaction is typically incubated for 1-2 hours at room temperature, protected from light.[11]

-

Purification: After the reaction, the unreacted dye and byproducts are removed from the labeled protein conjugate. This is commonly achieved by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.[10][12]

-

Characterization: The degree of labeling (DOL), which is the average number of dye molecules per protein, is determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 501 nm (for ATTO 488).

Caption: Protein Labeling Workflow with ATTO 488.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. ATTO 488 carboxy, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. jenabioscience.com [jenabioscience.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. spectra.arizona.edu [spectra.arizona.edu]

ATTO 488 Carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of ATTO 488 carboxylic acid, a fluorescent dye widely utilized in biological research and drug development. This document details the dye's excitation and emission characteristics, quantum yield, and molar extinction coefficient. Furthermore, it outlines a general experimental protocol for spectroscopic measurements and illustrates a common experimental workflow using this fluorophore.

Core Spectroscopic and Physical Properties

ATTO 488 is a rhodamine-based fluorescent label known for its exceptional water solubility, high fluorescence quantum yield, and significant photostability.[1][2][3][4][5] These characteristics make it a robust tool for a variety of applications, including high-resolution microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[2][3][4][6] The carboxylic acid derivative of ATTO 488 can be used directly for spectroscopic studies or can be chemically activated for conjugation to biomolecules.[1][2][5]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 501 nm | [2][7][8] |

| Emission Maximum (λem) | 523 nm | [2][7][8] |

| Molar Extinction Coefficient (ε) | 9.0 x 10⁴ M⁻¹cm⁻¹ | [2][7] |

| Fluorescence Quantum Yield (η) | 0.80 | [2] |

| Fluorescence Lifetime (τ) | 4.1 ns | [2] |

Experimental Protocols

Measuring Excitation and Emission Spectra

While specific instrument parameters will vary, the following protocol outlines the general methodology for determining the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Phosphate-buffered saline (PBS), pH 7.4 or other suitable aqueous buffer

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) by dissolving the dye in a minimal amount of anhydrous DMSO or DMF.[7] Store this stock solution at -20°C, protected from light and moisture.[2]

-

Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a final concentration suitable for fluorescence measurements. The optimal concentration is typically in the low micromolar (µM) range to avoid inner filter effects. The absorbance of the solution at the excitation maximum should ideally be below 0.1.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator of the fluorometer to the known excitation maximum of ATTO 488 (approximately 501 nm).

-

Scan the emission monochromator across a wavelength range that encompasses the expected emission peak (e.g., 510 nm to 600 nm).

-

Record the fluorescence intensity as a function of emission wavelength. The peak of this spectrum represents the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (approximately 523 nm).

-

Scan the excitation monochromator across a wavelength range that includes the expected absorption peak (e.g., 450 nm to 520 nm).

-

Record the fluorescence intensity as a function of excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).

-

-

Data Analysis: The recorded spectra can be used to confirm the identity and purity of the dye, as well as to determine the optimal filter sets for imaging applications.

Experimental Workflow: Immunofluorescence Staining

ATTO 488 is frequently used in immunofluorescence (IF) to visualize the localization of specific proteins within cells. The carboxylic acid form can be conjugated to primary or secondary antibodies for this purpose. The following diagram illustrates a typical indirect immunofluorescence workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. ATTO 488 carboxy, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]

An In-depth Technical Guide to the Photostability of ATTO 488 Dye in Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photostability of the ATTO 488 fluorescent dye, a crucial parameter for quantitative and qualitative fluorescence microscopy. ATTO 488 is a hydrophilic fluorescent label known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it highly suitable for a range of applications from single-molecule detection to high-resolution microscopy techniques such as PALM, dSTORM, and STED.[1][2]

Core Properties and Quantitative Data of ATTO 488

The inherent photophysical properties of a fluorophore are the primary determinants of its performance in microscopy. ATTO 488, a rhodamine-based dye, is recognized for its bright signal and stability.[3] Below is a summary of its key quantitative characteristics.

Table 1: Spectroscopic and Photophysical Properties of ATTO 488

| Property | Value | Source |

| Excitation Maximum (λex) | 500 - 501 nm | [2][4][5][6] |

| Emission Maximum (λem) | 520 - 523 nm | [2][4][5][6] |

| Molar Extinction Coefficient (εmax) | 9.0 x 10⁴ M⁻¹ cm⁻¹ | [2][5] |

| Fluorescence Quantum Yield (Φf) | 0.80 | [2][5] |

| Fluorescence Lifetime (τfl) in Water | 4.1 ns | [2][5] |

Table 2: Fluorescence Lifetime of ATTO 488 in Various Environments

The fluorescence lifetime of a dye can be influenced by its local environment. This is a critical consideration in fluorescence lifetime imaging microscopy (FLIM).

| Environment | Fluorescence Lifetime (τfl) | Source |

| Aqueous Solution (Free Dye) | 4.07 - 4.2 ns | [7][8] |

| Labeled to BSA in Water | 2.36 ns | |

| Immunohistochemically Labeled Cell | 2.8 ns | |

| Contained within Hybrid Nanospheres | 0.9 ns | [8] |

The variation in fluorescence lifetime upon conjugation or changes in the microenvironment underscores the importance of characterizing dye performance within the specific experimental context. For instance, conjugation to biomolecules like bovine serum albumin (BSA) can lead to fluorescence quenching and a decrease in lifetime.[9]

Factors Influencing Photostability

The photostability of a fluorescent dye is not an intrinsic, immutable property but is highly dependent on the experimental conditions. Several factors can influence the rate of photobleaching.

Caption: Factors influencing the photostability of fluorescent dyes.

Experimental Protocol for Assessing Photostability

A standardized protocol is essential for comparing the photostability of different fluorophores or evaluating the impact of experimental conditions. The following is a generalized methodology for assessing the photostability of ATTO 488-labeled samples in microscopy.

Objective: To quantify the rate of photobleaching of ATTO 488 under specific microscopy conditions.

Materials:

-

ATTO 488-labeled specimen (e.g., fixed cells with immunolabeling, labeled proteins adsorbed to a coverslip)

-

Microscope slides and coverslips (high-quality, low-autofluorescence glass is recommended)

-

Mounting medium (e.g., PBS, or an antifade mounting medium)

-

Fluorescence microscope with a suitable laser line for excitation (e.g., 488 nm) and a sensitive detector (e.g., PMT or sCMOS camera)

-

Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Methodology:

-

Sample Preparation:

-

Prepare the ATTO 488-labeled sample on a microscope slide. Ensure consistent labeling density across samples to be compared.

-

Mount the sample in the desired imaging medium. For comparative studies, it is crucial to use the same medium for all samples.

-

-

Microscope Setup:

-

Turn on the microscope and allow the light source to stabilize.

-

Select the appropriate objective lens (e.g., 60x or 100x oil immersion).

-

Set the excitation light source to the desired power. It is critical to keep the laser power constant throughout the experiment.

-

Configure the detector settings (e.g., gain, exposure time) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for the duration of the experiment.

-

-

Image Acquisition (Time-Lapse):

-

Bring the sample into focus and locate a representative field of view.

-

Begin a time-lapse acquisition sequence. Acquire images continuously at a defined frame rate.

-

Continue imaging until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

-

-

Data Analysis:

-

Open the time-lapse image series in the analysis software.

-

Define a region of interest (ROI) that encompasses the fluorescently labeled structures.

-

Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

-

Correct for background fluorescence by selecting a background ROI devoid of specific labeling and subtracting its mean intensity from the signal ROI for each time point.

-

Normalize the background-corrected intensity values to the initial intensity (at time t=0).

-

Plot the normalized intensity as a function of time or frame number.

-

Fit the resulting photobleaching curve to an appropriate mathematical model, such as a single or double exponential decay function, to extract the photobleaching lifetime (the time it takes for the fluorescence to decay to 1/e of its initial value).

-

Caption: Experimental workflow for assessing dye photostability.

Strategies to Mitigate Photobleaching

To maximize the collection of photons before a fluorophore photobleaches, several strategies can be employed:

-

Minimize Excitation Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.

-

Reduce Exposure Time: Use the shortest possible exposure time for the detector.

-

Use Antifade Reagents: Incorporate commercially available or self-made antifade reagents into the mounting medium. These reagents typically work by scavenging reactive oxygen species. Common components include Trolox, n-propyl gallate (NPG), and ascorbic acid.[10][11] The optimal concentrations of these reagents may need to be determined empirically for a given experimental setup.[12]

-

Oxygen Scavenging Systems: For live-cell imaging, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be used to reduce the local oxygen concentration, which is a key contributor to photobleaching.[13]

Comparative Photostability

While manufacturers often claim superior photostability, independent comparative studies are invaluable. ATTO 488 is frequently cited as a more photostable alternative to fluorescein (B123965) and even shows comparable or slightly better brightness than Alexa Fluor 488.[14] However, the choice of dye should also consider other factors such as quantum yield, environmental sensitivity, and nonspecific binding.[14] For single-molecule studies, some research suggests that for blue-excitation fluorophores, both ATTO 488 and Alexa 488 exhibit low aspecific interactions with lipids.[15]

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. metabion.com [metabion.com]

- 5. stressmarq.com [stressmarq.com]

- 6. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. uni-goettingen.de [uni-goettingen.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selecting Fluorescent Dyes [nic.ucsd.edu]

- 15. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 488: A Technical Guide to Quantum Yield and Extinction Coefficient for Researchers

For researchers, scientists, and drug development professionals, understanding the photophysical properties of fluorescent dyes is paramount for accurate and reproducible experimental results. This in-depth technical guide provides a comprehensive overview of the quantum yield and extinction coefficient of ATTO 488, a widely used fluorescent label. The guide details experimental protocols for the determination of these key parameters and provides visual workflows for common applications.

Core Photophysical Properties of ATTO 488

ATTO 488 is a fluorescent dye belonging to the rhodamine family, known for its high photostability and strong fluorescence.[1] It is a hydrophilic molecule with excellent water solubility, making it suitable for a wide range of biological labeling applications.[1][2] The dye is optimally excited by the 488 nm spectral line of an argon-ion laser.[2] Key applications include single-molecule detection, high-resolution microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[2]

Below is a summary of the key quantitative data for ATTO 488:

| Property | Value | Units | Notes |

| Excitation Maximum (λex) | 501 | nm | In aqueous solution. |

| Emission Maximum (λem) | 523 | nm | In aqueous solution. |

| Molar Extinction Coefficient (ε) | 90,000 | M⁻¹cm⁻¹ | At the absorption maximum. |

| Fluorescence Quantum Yield (Φ) | 0.80 | - | A measure of the efficiency of photon emission. |

| Fluorescence Lifetime (τ) | 4.1 | ns | In aqueous solution. |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials:

-

ATTO 488 dye, solid form

-

High-purity solvent (e.g., phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO))

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of ATTO 488 dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare a Dilution Series: Create a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Measure Absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 501 nm for ATTO 488. Use the same solvent as a blank reference.

-

Plot Data: Plot the measured absorbance at λmax against the corresponding molar concentration.

-

Calculate Extinction Coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹, assuming a 1 cm path length.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) of a fluorophore is the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a commonly used technique.

Materials:

-

ATTO 488 solution of known absorbance

-

A quantum yield standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Solvent compatible with both the sample and the standard

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Solutions: Prepare dilute solutions of both the ATTO 488 sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard solution using the same excitation wavelength and instrument settings.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate Quantum Yield: The quantum yield of the ATTO 488 sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent. (If the same solvent is used for both, this term cancels out).

-

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Measuring Quantum Yield

The following diagram illustrates the key steps in the comparative method for determining the fluorescence quantum yield.

Experimental Workflow for Immunofluorescence Staining

Immunofluorescence is a powerful technique to visualize the localization of specific proteins within cells. ATTO 488-conjugated secondary antibodies are commonly used for this purpose.

EGFR Signaling Pathway

ATTO 488 can be used in immunofluorescence to visualize components of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[3]

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of ATTO 488 Carboxylic Acid in Buffers

For researchers, scientists, and professionals in drug development, the precise and predictable behavior of fluorescent probes is paramount. ATTO 488, a fluorescent dye renowned for its photostability and high quantum yield, is a workhorse in cellular imaging and biomolecular labeling. This in-depth technical guide focuses on a critical, yet often assumed, property: the solubility of ATTO 488 carboxylic acid in commonly used laboratory buffers. Understanding the solubility characteristics of this probe is fundamental to ensuring experimental reproducibility and the generation of high-quality data.

This compound is recognized for its hydrophilic nature and excellent water solubility.[1][2][3][4] One supplier specifies its solubility in water to be greater than or equal to 100 mg/mL.[4][5][6] While this provides a strong baseline, performance in complex buffer systems is influenced by factors such as pH and the presence of various ionic species. This guide consolidates available data and provides practical protocols for the dissolution and handling of this compound in buffered solutions.

Quantitative Solubility Data

While precise numerical values for the solubility of this compound in a range of specific buffers are not extensively published in peer-reviewed literature, the available product information and labeling protocols provide substantial evidence of its high solubility in aqueous environments. The information is summarized in the table below.

| Solvent/Buffer | Form | Concentration/Observation | Source |

| Water | Carboxylic Acid | ≥ 100 mg/mL (169.61 mM) | [4][5][6] |

| Polar Organic Solvents (DMF, DMSO, Acetonitrile) | Carboxylic Acid | Soluble | [7] |

| Anhydrous DMF or DMSO | NHS Ester | Recommended for preparing stock solutions immediately before use | [7][8] |

| Bicarbonate Buffer (0.1 M, pH 8.3) | NHS Ester | Recommended for protein labeling reactions | [8] |

| Phosphate Buffered Saline (PBS, pH 7.2-7.4) | NHS Ester | Used as a base for labeling buffers and for purification | |

| Carbonate Buffer (0.2 M, pH 8-9) | NHS Ester | Recommended for labeling oligonucleotides |

Experimental Protocols

The following protocols are derived from manufacturer recommendations and common laboratory practices for handling fluorescent dyes.

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

For long-term storage and to avoid repeated freeze-thaw cycles of aqueous solutions, it is recommended to prepare a concentrated stock solution in an anhydrous polar organic solvent.

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

-

Solvent Addition: Add a sufficient volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to the vial to achieve a desired stock concentration (e.g., 1-10 mM).

-

Dissolution: Vortex the vial until the dye is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[5] Stock solutions in DMSO are typically stable for at least 6 months when stored at -80°C.[5]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

-

Buffer Selection: Choose a buffer appropriate for your experiment. While ATTO 488 is highly water-soluble, the pH of the buffer can influence the charge state of the carboxylic acid and potentially its interaction with other molecules. A related dye, AF 488, is reported to have stable fluorescence between pH 4 and 10.

-

Dilution: On the day of the experiment, thaw an aliquot of the organic stock solution. Add the required volume of the stock solution to your aqueous buffer to achieve the final desired working concentration.

-

Mixing: Vortex the solution thoroughly to ensure homogeneity.

-

Filtering (Optional but Recommended): For sensitive applications, it is advisable to filter the final working solution through a 0.22 µm syringe filter to remove any potential aggregates.[5]

Key Considerations for Buffer Selection and Handling

-

pH: The carboxylic acid group of ATTO 488 will be deprotonated at neutral and basic pH, enhancing its hydrophilicity. While the fluorescence of similar dyes is stable across a broad pH range, extreme pH values should be avoided unless experimentally required.

-

Amine-Containing Buffers: For experiments involving the unconjugated carboxylic acid, buffers such as Tris and glycine (B1666218) are generally acceptable. However, if working with the amine-reactive NHS ester of ATTO 488, these buffers must be avoided as they will react with the dye.[8]

-

Stability in Aqueous Solutions: While ATTO 488 is stable in aqueous solutions, it is good practice to prepare fresh working solutions for each experiment to ensure optimal performance. For the NHS ester, aqueous solutions are of limited stability and should be used immediately.[7]

-

Storage of Aqueous Solutions: If short-term storage of a buffered solution of this compound is necessary, it should be stored at 2-8°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, although repeated freeze-thaw cycles should be avoided.[5]

Visualizing Experimental Workflows and Chemical Logic

To further clarify the handling and chemical properties of this compound, the following diagrams illustrate key processes and concepts.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

The Principle of Fluorescence of ATTO 488 Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles underlying the fluorescence of the ATTO 488 dye, a widely utilized fluorophore in biological research and drug development. We will delve into its photophysical properties, outline detailed experimental protocols for its application, and present key data in a readily comparable format.

Core Principle of Fluorescence: The Jablonski Diagram

The fluorescence of ATTO 488, like all fluorescent molecules, is governed by the principles of electronic transitions, best illustrated by a Jablonski diagram. When a molecule of ATTO 488 absorbs a photon of light with the appropriate energy, an electron is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂). This process is known as excitation.

The excited state is transient, and the electron rapidly relaxes to the lowest vibrational level of the S₁ state through a non-radiative process called internal conversion and vibrational relaxation. From this relaxed excited state, the electron can return to the ground state (S₀) via several pathways. For fluorescent molecules like ATTO 488, the most significant pathway is the emission of a photon. This emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. This emission of light is what we observe as fluorescence.

Other non-radiative pathways for returning to the ground state exist, such as intersystem crossing to a triplet state (T₁) followed by phosphorescence or non-radiative decay, and quenching through interactions with other molecules. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ηfl), which is the ratio of the number of photons emitted to the number of photons absorbed.

ATTO 488 is a rhodamine-based dye, and its rigid molecular structure contributes to its high fluorescence quantum yield and photostability by reducing the probability of non-radiative decay pathways.[1]

Photophysical Properties of ATTO 488

ATTO 488 is renowned for its excellent photophysical properties, making it a robust tool for a variety of fluorescence-based applications.[2][3] It is a hydrophilic dye with exceptional water solubility.[4][5] Key quantitative characteristics are summarized in the table below.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λabs) | 500 - 501 nm | [2][6][7] |

| Maximum Emission Wavelength (λfl) | 520 - 523 nm | [2][6][7] |

| Molar Extinction Coefficient (εmax) | 9.0 x 10⁴ M⁻¹ cm⁻¹ | [2][3] |

| Fluorescence Quantum Yield (ηfl) | 80% (0.8) | [2][3][7] |

| Fluorescence Lifetime (τfl) | 4.1 ns | [2][3] |

| Correction Factor (CF₂₆₀) | 0.22 - 0.25 | [3][5][8] |

| Correction Factor (CF₂₈₀) | 0.09 - 0.10 | [3][5][8] |

These properties make ATTO 488 an ideal candidate for applications requiring high sensitivity and photostability, such as single-molecule detection, super-resolution microscopy (STED, PALM, dSTORM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[2][4][9] The fluorescence of ATTO 488 is most efficiently excited by the 488 nm line of an Argon-Ion laser.[2][3]

Experimental Protocols

The utility of ATTO 488 lies in its ability to be covalently attached to biomolecules of interest, such as proteins and nucleic acids. This is typically achieved using reactive derivatives of the dye, most commonly N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting free thiols.

Protein Labeling with ATTO 488 NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies, with ATTO 488 NHS ester.

Materials:

-

Protein solution (2 mg/mL in amine-free buffer, e.g., PBS)

-

ATTO 488 NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Bicarbonate buffer (1 M, pH 8.3)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 2 mg/mL.[9] If the protein solution contains amine-containing substances like Tris or glycine, they must be removed by dialysis against PBS.[9] Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[9]

-

Dye Preparation: Immediately before use, prepare a 2 mg/mL solution of ATTO 488 NHS ester in anhydrous DMF or DMSO.[9]

-

Labeling Reaction: Add a two-fold molar excess of the reactive dye solution to the protein solution.[9] Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring, protected from light.[9]

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS pH 7.2).[9] The first colored band to elute is the labeled protein.

Oligonucleotide Labeling with ATTO 488 Maleimide (B117702)

This protocol provides a general method for labeling thiol-modified oligonucleotides with ATTO 488 maleimide.

Materials:

-

Thiol-modified oligonucleotide

-

ATTO 488 maleimide

-

Anhydrous DMSO

-

Reaction buffer (e.g., 100 mM MES, pH ~6.0)

-

Purification system (e.g., HPLC)

Procedure:

-

Oligonucleotide Preparation: Dissolve the thiol-modified oligonucleotide in the reaction buffer.

-

Dye Preparation: Prepare a 10 mM stock solution of ATTO 488 maleimide in anhydrous DMSO.[10]

-

Labeling Reaction: Add a 10-fold molar excess of the dye stock solution to the oligonucleotide solution.[10] Incubate the reaction for a specified time at room temperature, protected from light.

-

Purification: Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as reverse-phase HPLC.

Visualizations

Principle of Fluorescence

Caption: Jablonski diagram illustrating the principle of fluorescence.

Protein Labeling Workflow

Caption: Workflow for labeling proteins with ATTO 488 NHS ester.

Oligonucleotide Labeling Workflow

Caption: Workflow for labeling oligonucleotides with ATTO 488 maleimide.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. ATTO 488 | Products | Leica Microsystems [leica-microsystems.com]

- 4. metabion.com [metabion.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. leica-microsystems.com [leica-microsystems.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. docs.aatbio.com [docs.aatbio.com]

ATTO 488 Dye Family: A Comprehensive Technical Guide

The ATTO 488 dye family represents a group of high-performance fluorescent labels characterized by their exceptional water solubility, strong light absorption, and high fluorescence quantum yield.[1][2] These dyes are renowned for their remarkable thermal and photostability, making them highly suitable for a wide array of applications in life sciences research and drug development.[1][3] This guide provides an in-depth overview of the core characteristics, experimental protocols, and key applications of the ATTO 488 dye family.

Core Photophysical and Chemical Properties

ATTO 488 is a rhodamine-based dye that fluoresces in the green region of the visible spectrum.[4][5] Its rigid molecular structure minimizes cis-trans isomerization, leading to consistent and robust optical properties that are largely independent of the solvent and temperature.[3] The dye is particularly well-suited for excitation with the 488 nm line of an argon-ion laser.[1][2] Key applications include single-molecule detection, high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1][6][7]

Quantitative Data Summary

The photophysical and chemical properties of the ATTO 488 dye and its common derivatives are summarized in the tables below.

Table 1: Core Photophysical Properties of ATTO 488

| Property | Value | Reference |

| Absorption Maximum (λabs) | 500 nm | [1][2] |

| Emission Maximum (λfl) | 520 nm | [1][2] |

| Molar Extinction Coefficient (εmax) | 9.0 x 104 M-1 cm-1 | [1][2] |

| Fluorescence Quantum Yield (ηfl) | 80% | [1][2] |

| Fluorescence Lifetime (τfl) | 4.1 ns | [1][2] |

| Correction Factor (CF260) | 0.22 | [1][2] |

| Correction Factor (CF280) | 0.09 | [1][2] |

Table 2: Molecular Weights of Common ATTO 488 Derivatives

| Derivative | Molecular Weight ( g/mol ) | Reference |

| Carboxy | 804 | [6] |

| NHS-ester | 981 | [6] |

| Maleimide (B117702) | 1067 | [6] |

| Phalloidin (B8060827) | 1473 | [8] |

| Biotin | 1191 | [6] |

| Amine | 858 | [6] |

| Azide (B81097) | 903 | [6] |

| Iodoacetamide | 913 | [6] |

| Hydrazide | 717 | [6] |

| Alkyne | 740 | [6] |

Experimental Protocols and Methodologies

The ATTO 488 dye family includes a variety of reactive forms for labeling different biomolecules. The most common are the NHS-ester for targeting primary amines and the maleimide for targeting free sulfhydryl groups.

Protein and Antibody Labeling with ATTO 488 NHS-ester

ATTO 488 NHS-ester is widely used for labeling proteins, including antibodies, and other amine-containing molecules.[9] The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.[6][9] The optimal pH for this reaction is between 8.0 and 9.0.[10]

Materials:

-

Protein or antibody solution (2 mg/mL recommended for optimal labeling) in an amine-free buffer (e.g., PBS).[11][12]

-

ATTO 488 NHS-ester.[9]

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[10][11]

Protocol:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL.[11] If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.[11]

-

Dye Preparation: Immediately before use, dissolve the ATTO 488 NHS-ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[11]

-

Conjugation: Add a two-fold molar excess of the reactive dye solution to the protein solution.[11] Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.[11]

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[10][13] For hydrophilic dyes like ATTO 488, a longer column (30 cm) is recommended for better separation.[10][13] The first colored, fluorescent band to elute is the desired conjugate.[13]

-

Storage: Store the labeled protein conjugate under the same conditions as the unlabeled protein, typically at 4°C with the addition of 2 mM sodium azide as a preservative.[11][13] For long-term storage, it is recommended to aliquot and freeze at -20°C.[9][11]

Protein Labeling with ATTO 488 Maleimide

ATTO 488 maleimide is designed for the selective labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins.[13] The maleimide group reacts with the sulfhydryl group to form a stable thioether bond.[13] The optimal pH for this reaction is between 7.0 and 7.5.[13][14]

Materials:

-

Protein solution with free sulfhydryl groups in a suitable buffer (e.g., PBS, pH 7.4).[10][13]

-

ATTO 488 maleimide.[13]

-

Anhydrous, amine-free DMSO or DMF.[10]

-

(Optional) Reducing agent (e.g., DTT) if disulfide bonds need to be reduced.[15]

Protocol:

-

Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.0-7.5.[13][14] If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent.[15]

-

Dye Preparation: Prepare a stock solution of ATTO 488 maleimide in anhydrous DMSO or DMF immediately before use.[10][15]

-

Conjugation: Add a 1.3-fold molar excess of the reactive dye to the protein solution.[10] Incubate the reaction for two hours at 20°C with shaking, protected from light.[14]

-

Purification: Remove unreacted and hydrolyzed dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25).[10][13] As with the NHS-ester, a longer column is beneficial for separating the hydrophilic ATTO 488.[10][13]

-

Storage: Store the purified conjugate under conditions suitable for the unlabeled protein, typically at 4°C or frozen at -20°C in aliquots.[13][14]

F-Actin Staining with ATTO 488 Phalloidin

ATTO 488 Phalloidin is a high-affinity probe for filamentous actin (F-actin).[8] Phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, binds specifically to F-actin, and when conjugated to ATTO 488, it allows for the visualization of the actin cytoskeleton in fixed and permeabilized cells.[8][16]

Materials:

-

Fixed and permeabilized cells on coverslips or slides.

-

ATTO 488 Phalloidin stock solution (e.g., 10 nmol dissolved in 500 µL of methanol).[8]

-

Labeling buffer (e.g., PBS).[8]

-

(Optional) Bovine Serum Albumin (BSA) for blocking.[17]

Protocol:

-

Cell Preparation: Fix cells with 3-4% formaldehyde (B43269) in PBS for 10-30 minutes at room temperature.[18] Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[18] Wash the cells 2-3 times with PBS.[18] Optional: Pre-incubate with 1% BSA in PBS for 30 minutes to reduce nonspecific binding.[17]

-

Staining Solution Preparation: Dilute the ATTO 488 Phalloidin stock solution in the labeling buffer. A common starting point is to add 20-30 µL of the stock solution to 1 mL of labeling buffer.[8]

-

Staining: Incubate the fixed and permeabilized cells with the diluted ATTO 488 Phalloidin solution for 20-90 minutes at room temperature, protected from light.[18]

-

Washing: Rinse the cells 2-3 times with PBS, for 5 minutes each wash, to remove unbound phalloidin conjugate.[18]

-

Mounting and Imaging: Mount the coverslips and image using a fluorescence microscope with appropriate filters for ATTO 488.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. ATTO 488 | Products | Leica Microsystems [leica-microsystems.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. metabion.com [metabion.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. spectra.arizona.edu [spectra.arizona.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. leica-microsystems.com [leica-microsystems.com]

- 14. jenabioscience.com [jenabioscience.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 17. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 18. Phalloidin staining protocol | Abcam [abcam.com]

basic introduction to ATTO 488 fluorescent labels

An In-depth Technical Guide to ATTO 488 Fluorescent Labels

For Researchers, Scientists, and Drug Development Professionals

ATTO 488 is a high-performance fluorescent dye belonging to the rhodamine family.[1] It is characterized by its exceptional water solubility, strong absorption, and high fluorescence quantum yield, making it a versatile tool in various life science and drug discovery applications.[2][3][4][5] This guide provides a comprehensive overview of ATTO 488's technical specifications, detailed labeling protocols, and its applications in modern research.

Core Spectroscopic and Photophysical Properties

ATTO 488 exhibits a strong absorption maximum around 501 nm and an emission maximum at approximately 523 nm, placing its fluorescence in the green region of the visible spectrum.[6][7][8] This makes it ideally suited for excitation with the common 488 nm laser line of argon-ion lasers.[2][3][4][5] The dye is known for its high photostability and a fluorescence quantum yield of about 80%.[3][7][9] These properties, combined with a fluorescence lifetime of approximately 4.1 nanoseconds, contribute to its suitability for demanding applications such as single-molecule detection and high-resolution microscopy.[3][7][10]

Quantitative Data Summary

For ease of comparison, the key quantitative data for ATTO 488 are summarized in the table below.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 501 nm | [6][7][8] |

| Maximum Emission Wavelength (λem) | 523 nm | [6][7][8] |

| Molar Extinction Coefficient (εmax) | 9.0 x 10⁴ M⁻¹ cm⁻¹ | [3][7] |

| Fluorescence Quantum Yield (Φf) | 0.80 | [3][7][9] |

| Fluorescence Lifetime (τfl) | 4.1 ns | [3][7] |

| Correction Factor (CF₂₈₀) | 0.10 | [3][5] |

Experimental Protocols: Antibody Labeling with ATTO 488 NHS Ester

This section provides a detailed methodology for the covalent labeling of proteins, specifically antibodies, using ATTO 488 N-hydroxysuccinimidyl (NHS) ester. The NHS ester functionality reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form a stable amide bond.[2][3]

Materials

-

Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

ATTO 488 NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.3-9.0)

-

Purification column (e.g., Sephadex G-25)

-

Collection tubes

Protocol

-

Antibody Preparation : Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA or gelatin.[2] If necessary, dialyze the antibody against 1X PBS, pH 7.2-7.4.[3] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[3]

-

Dye Preparation : Immediately before use, dissolve the ATTO 488 NHS ester in anhydrous DMSO to create a 10 mM stock solution.[3] Vortex thoroughly to ensure the dye is completely dissolved.[2]

-

Reaction Buffer Adjustment : Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding the reaction buffer (e.g., 1 M sodium bicarbonate).[3] A common final concentration is 100 mM sodium bicarbonate.[9]

-

Labeling Reaction : Add a calculated amount of the ATTO 488 NHS ester stock solution to the antibody solution. A starting point is a 10:1 molar ratio of dye to protein.[3] Incubate the reaction for 1 hour at room temperature, protected from light.[2]

-

Purification : Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[6][11] The first colored band to elute is the labeled antibody.[1]

-

Determination of Degree of Labeling (DOL) :

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 501 nm (A₅₀₁).

-

Calculate the protein concentration and DOL using the following formulas:

-

-

Storage : Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.[2] Avoid repeated freeze-thaw cycles.

Visualizing Experimental Workflows and Concepts

Antibody Labeling Workflow

The following diagram illustrates the key steps involved in labeling an antibody with ATTO 488 NHS ester.

Caption: Workflow for antibody conjugation with ATTO 488 NHS ester.

Principle of Immunofluorescence Detection

This diagram outlines the fundamental principle of indirect immunofluorescence, a common application for ATTO 488-labeled antibodies.

Caption: Indirect immunofluorescence using an ATTO 488-labeled secondary antibody.

Applications in Research and Drug Development

The superior photophysical properties of ATTO 488 make it a valuable tool in a wide array of applications:

-

Fluorescence Microscopy : Including confocal, super-resolution techniques like STED, PALM, and dSTORM, and fluorescence in-situ hybridization (FISH).[2][3][4][5]

-

Flow Cytometry (FACS) : For the identification and sorting of cells based on fluorescent labeling.[2][3][4][5]

-

Single-Molecule Detection : Its brightness and photostability are critical for observing individual molecules.[2][3][4][9]

-

Immunoassays : As a robust label for antibodies and other proteins in various assay formats.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. thomassci.com [thomassci.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. jenabioscience.com [jenabioscience.com]

- 10. Atto 488 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 11. spectra.arizona.edu [spectra.arizona.edu]

Methodological & Application

Application Notes: Covalent Labeling of Proteins with ATTO 488

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 488 is a hydrophilic fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability, making it an ideal probe for a wide range of applications including high-resolution microscopy and single-molecule detection.[1][2] This document provides a detailed protocol for the covalent labeling of proteins with ATTO 488. The most common and efficient method for labeling proteins with a dye containing a carboxylic acid moiety is through the use of its N-hydroxysuccinimide (NHS) ester. The ATTO 488 NHS ester readily reacts with primary amino groups on the protein, such as the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.[3][4] This protocol focuses on the use of the pre-activated ATTO 488 NHS ester, which is commercially available and provides a reliable method for protein conjugation.

Spectroscopic Properties and Quantitative Data

Proper experimental design requires an understanding of the dye's characteristics and the key quantitative parameters for the labeling reaction.

| Parameter | Value | Source |

| Excitation Maximum (λabs) | ~500 nm | [1] |

| Emission Maximum (λem) | ~520 nm | [1] |

| Molar Extinction Coefficient (εmax) | 90,000 M⁻¹cm⁻¹ | [1][5] |

| Fluorescence Quantum Yield (ηfl) | 80% | [1] |

| Recommended Protein Concentration | 2 - 10 mg/mL | [1][5][6] |

| Recommended Reaction pH | 8.0 - 9.0 (Optimal ~8.3) | [1][4][5] |

| Recommended Dye:Protein Molar Ratio | 2:1 to 10:1 (Antibodies) | [1][6] |

| Optimal Degree of Labeling (DOL) for Antibodies | 2 - 10 | [6] |

Experimental Workflow

The overall workflow for protein labeling with ATTO 488 NHS ester involves preparation of reagents, the labeling reaction, and purification of the conjugate, followed by characterization.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins. It is designed for labeling approximately 1 mg of protein.

Materials Required

-

ATTO 488 NHS ester

-

Protein of interest (in an amine-free buffer like PBS)

-

Anhydrous, amine-free DMSO or DMF

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Procedure

1. Preparation of Protein Solution

-

Dissolve or dialyze the protein into the Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3). The protein solution must be free of amine-containing substances like Tris or glycine.[1][4]

-

The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.[1][6] Lower concentrations can decrease labeling efficiency.[1][7]

2. Preparation of ATTO 488 NHS Ester Stock Solution

-

Allow the vial of ATTO 488 NHS ester to warm to room temperature before opening.

-

Prepare the dye stock solution immediately before use to minimize hydrolysis.[1]

-

Dissolve the ATTO 488 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mM (e.g., dissolve 1 mg of dye in 50-200 µL of solvent).[4][6]

3. Labeling Reaction

-

Add the calculated amount of the ATTO 488 NHS ester stock solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10:1 molar excess of dye to protein is often recommended for antibodies.[6]

-

Incubate the reaction mixture for 1 to 2 hours at room temperature, protected from light.[7][8] Gentle, constant stirring is recommended.[1] For some proteins, the reaction can be complete within 5-10 minutes.[4]

4. Purification of the Labeled Protein

-

After incubation, it is crucial to separate the protein-dye conjugate from the unreacted, hydrolyzed dye.

-

This is typically achieved by gel permeation chromatography using a Sephadex G-25 column pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[1][4]

-

The first colored band to elute from the column is the labeled protein, while the free dye will elute later.[1]

-

Alternatively, spin desalting columns or dialysis can be used for purification.[3][8]

5. Characterization of the Conjugate

-

Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~500 nm (for ATTO 488). The sample should be diluted so that the absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).[6]

-

The concentration of the protein and the DOL can be calculated using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₀₀ × CF₂₈₀)] / ε_protein

-

Dye Concentration (M) = A₅₀₀ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

Where:

-

A₂₈₀ and A₅₀₀ are the absorbances at 280 nm and 500 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of ATTO 488 at 500 nm (90,000 M⁻¹cm⁻¹).

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for ATTO 488, this is approximately 0.09).[1]

-

6. Storage of the Labeled Protein

-

Store the labeled protein conjugate under the same conditions as the unlabeled protein.

-

For short-term storage, 2-8°C protected from light is suitable.[3]

-

For long-term storage, it is recommended to add a cryoprotectant, aliquot the conjugate, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][8]

Alternative Method: In Situ Activation of ATTO 488 Carboxylic Acid

While using the pre-activated NHS ester is more common, it is also possible to label proteins starting with this compound. This involves an in situ activation step using carbodiimide (B86325) chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to convert the carboxylic acid to a reactive NHS ester immediately before adding it to the protein solution. This method provides more flexibility but requires careful optimization of the activation and coupling steps to avoid unwanted side reactions and protein modifications.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. spectra.arizona.edu [spectra.arizona.edu]

- 5. Atto 488 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

Application Note: Covalent Conjugation of ATTO 488 Carboxylic Acid to Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction Fluorescently labeled antibodies are indispensable tools for a multitude of applications, including flow cytometry, immunofluorescence microscopy, and immunoassays.[][2] The process involves covalently attaching a fluorescent dye to an antibody, enabling the visualization and tracking of target antigens.[] ATTO 488 is a high-performance fluorescent label known for its exceptional water solubility, high fluorescence quantum yield, and photostability, making it an excellent choice for sensitive detection methods.[3] This document provides a detailed protocol for conjugating ATTO 488 carboxylic acid to primary amines on an antibody using a two-step carbodiimide (B86325) crosslinker chemistry.

Principle of the Reaction

The conjugation of a carboxylic acid to a primary amine (such as the ε-amino group of lysine (B10760008) residues on an antibody) is not a direct reaction. It requires a "zero-length" crosslinker to facilitate the formation of a stable amide bond. The most common method utilizes a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5][6]

-

Activation Step: EDC reacts with the carboxyl group of ATTO 488, forming a highly reactive but unstable O-acylisourea intermediate.[4][7]

-

Stabilization Step: NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester. This two-step approach improves coupling efficiency and reduces undesirable side reactions, such as protein cross-linking, by allowing for the removal of excess EDC before adding the antibody.[5][6]

-

Conjugation Step: The amine-reactive ATTO 488-NHS ester reacts with primary amines on the antibody (primarily on lysine residues) to form a stable, covalent amide bond.[][9]

Caption: Chemical pathway for two-step EDC-NHS conjugation.

Materials and Reagents

Proper preparation and quality of reagents are critical for successful conjugation.

| Reagent / Material | Specifications | Purpose |

| Antibody | >95% purity; 2-10 mg/mL conc.[10] | Protein to be labeled |

| This compound | High purity | Fluorophore |

| EDC (EDAC) | Molecular Biology Grade | Activates carboxyl groups |

| NHS or Sulfo-NHS | High Purity | Stabilizes the activated intermediate |

| Anhydrous DMSO or DMF | High Purity | To dissolve dye and crosslinkers |

| Activation Buffer | 0.1 M MES, pH 5.5 - 6.0[4] | Buffer for the activation reaction |

| Conjugation Buffer | 1X PBS or 0.1 M Sodium Bicarbonate, pH 7.2 - 8.5[][11] | Buffer for the antibody labeling reaction |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0, or Hydroxylamine (B1172632) | Stops the reaction by consuming excess NHS-ester |

| Purification Column | Sephadex G-25 or similar gel filtration/desalting column[11][12] | To remove unconjugated dye |

| Spectrophotometer | UV-Vis capable | To determine protein concentration and DOL |

Experimental Workflow

The overall process involves preparing the antibody, activating the dye, conjugating it to the antibody, purifying the conjugate, and finally, characterizing the final product.

Caption: Overview of the antibody conjugation workflow.

Detailed Experimental Protocols

Protocol 1: Antibody Preparation

The antibody must be in an amine-free buffer and at an appropriate concentration.

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or stabilizers like BSA, it must be purified.[9][10] Dialyze the antibody against 1X PBS (pH 7.2-7.4) overnight at 4°C.

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL using PBS.[10] Antibody concentrations below 2 mg/mL can significantly reduce labeling efficiency.[10]

-

Purity Check: Ensure the antibody is >95% pure. Impurities can compete in the labeling reaction.

Protocol 2: Two-Step Conjugation Procedure

This protocol involves the activation of this compound followed by conjugation.

Step 2A: Activation of this compound

-

Prepare Reagents: Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation.[6] Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer (0.1 M MES, pH 5.5).

-

Dissolve Dye: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Activation Reaction:

-

In a microcentrifuge tube, combine this compound, EDC, and NHS. A common starting point is a 1:1.2:1.2 molar ratio.

-

Add Activation Buffer (0.1 M MES, pH 5.5) to the desired volume.

-

Incubate the reaction for 15-30 minutes at room temperature, protected from light.[6]

-

Step 2B: Conjugation to Antibody

-

Prepare Antibody: Transfer the prepared antibody solution (from Protocol 1) to a new reaction tube. Adjust the pH to 7.2-8.5 by adding a small volume of Conjugation Buffer (e.g., 0.1 M sodium bicarbonate). A pH of 8.3 is a good compromise between amine reactivity and NHS-ester hydrolysis.[11]

-

Initiate Conjugation: Add the activated ATTO 488-NHS ester solution (from Step 2A) to the antibody solution. The molar ratio of dye to antibody will determine the final Degree of Labeling (DOL). Start with a molar excess of 5-15 fold dye-to-antibody.

-

Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[]

-

Quench Reaction (Optional): Add a quenching reagent like hydroxylamine or Tris to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted dye. Incubate for 15-30 minutes.

Protocol 3: Purification of the Conjugate

It is crucial to remove all unconjugated dye before characterization and use.[13][14]

-

Prepare Column: Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions. For hydrophilic dyes like ATTO 488, a longer column may be preferable.[11] Equilibrate the column with 1X PBS, pH 7.4.

-

Load Sample: Carefully load the entire reaction mixture onto the top of the column resin.[10]

-

Elute: Elute the conjugate with 1X PBS. The labeled antibody will be in the first colored, fluorescent fraction to elute from the column. The smaller, unconjugated dye molecules will elute later.

-

Collect Fractions: Collect the purified conjugate. If necessary, concentrate the final product using a centrifugal filter device.

Protocol 4: Characterization and Storage

Step 4A: Determine the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.[15] An optimal DOL for most antibodies is between 2 and 10.[10][13]

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and at the absorbance maximum of ATTO 488 (~501 nm, Aₘₐₓ).[3] Dilute the sample in PBS if the absorbance reading is too high (>1.5).[12]

-

Calculate Concentrations:

-

Antibody Concentration (M): [Ab] = (A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) / ε_Ab

-

Dye Concentration (M): [Dye] = Aₘₐₓ / ε_Dye

-

-

Calculate DOL: DOL = [Dye] / [Ab]

| Parameter | Value | Source |

| ε_Ab (Molar Extinction Coefficient of IgG at 280 nm) | 203,000 M⁻¹cm⁻¹ | [12] |

| ε_Dye (Molar Extinction Coefficient of ATTO 488 at ~501 nm) | 90,000 M⁻¹cm⁻¹ | [3] |

| CF₂₈₀ (Correction Factor for ATTO 488 at 280 nm) | 0.10 | [3] |

Step 4B: Storage of the Conjugate

Store the labeled antibody at 2-8°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) (final concentration ~0.02%) or aliquot and freeze at -20°C.[11][12] Avoid repeated freeze-thaw cycles.[11][12] The stability of the conjugate is often similar to that of the unlabeled antibody.

References

- 2. mdpi.com [mdpi.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. bidmc.org [bidmc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 11. spectra.arizona.edu [spectra.arizona.edu]

- 12. leica-microsystems.com [leica-microsystems.com]

- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. Degree of labeling (DOL) step by step [abberior.rocks]

ATTO 488 Carboxylic Acid: Application Notes and Protocols for Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 488 is a high-performance fluorescent dye belonging to the rhodamine family, renowned for its exceptional photostability and brightness.[1] Its excellent water solubility makes it an ideal candidate for labeling biomolecules, particularly antibodies, for immunofluorescence (IF) applications.[1] This dye is characterized by strong absorption of light, a high fluorescence quantum yield, and remarkable thermal and photochemical stability, making it suitable for a wide range of fluorescence microscopy techniques, including high-resolution imaging and single-molecule detection.[2][3] The carboxylic acid derivative of ATTO 488 serves as a versatile precursor for conjugation to primary amines on proteins and other biomolecules after activation, typically to an N-hydroxysuccinimide (NHS) ester.

Photophysical and Chemical Properties

The spectral characteristics of ATTO 488 are well-suited for standard fluorescence microscopy setups, with an excitation maximum aligning with the common 488 nm laser line.[4] Key quantitative data for ATTO 488 are summarized in the table below for easy reference.

| Property | Value | Reference |

| Maximum Excitation (λex) | 501 nm | [5] |

| Maximum Emission (λem) | 523 nm | [5] |

| Molar Extinction Coefficient (εmax) | 9.0 x 10⁴ M⁻¹cm⁻¹ | [5] |

| Fluorescence Quantum Yield (Φf) | 0.80 | [5] |

| Fluorescence Lifetime (τfl) | 4.1 ns | [5] |

| Molecular Weight (Carboxylic Acid) | ~804 g/mol | [5] |

Experimental Protocols

I. Antibody Conjugation: ATTO 488 NHS Ester to Primary Antibody

This protocol details the conjugation of an antibody with ATTO 488 N-hydroxysuccinimide (NHS) ester, the activated form of ATTO 488 carboxylic acid. The NHS ester readily reacts with primary amine groups (-NH₂) on the antibody, such as the side chains of lysine (B10760008) residues, to form a stable amide bond.[6]

Materials:

-

Primary antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

-

ATTO 488 NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification/Desalting column (e.g., Sephadex G-25)[1]

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts, it must be dialyzed against 1X PBS (pH 7.2-7.4).[1]

-

Adjust the antibody concentration to 1-2 mg/mL in PBS.[6]

-

Add the reaction buffer (1 M Sodium Bicarbonate) to the antibody solution to achieve a final concentration of 0.1 M, which will raise the pH to the optimal range of 8.3-9.0 for the conjugation reaction.[1][7]

-

-

ATTO 488 NHS Ester Stock Solution Preparation:

-

Allow the vial of ATTO 488 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. This should be done immediately before use as NHS esters are moisture-sensitive.[]

-

-

Conjugation Reaction:

-

The optimal molar ratio of dye to antibody for labeling should be determined, but a starting point of a 10:1 molar ratio of dye to antibody is recommended.[7] For IgG antibodies, a degree of labeling (DOL) of 4-5 is often optimal.[6]

-

Add the calculated volume of the ATTO 488 NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[6]

-

-

Purification of the Conjugate:

-

Determination of Degree of Labeling (DOL) (Optional):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 501 nm (A₅₀₁).

-

The DOL can be calculated using the Beer-Lambert law with the respective molar extinction coefficients of the antibody and ATTO 488.

-

-

Storage:

-

Store the labeled antibody at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. Protect from light.[6]

-

Caption: Workflow for conjugating an antibody with ATTO 488 NHS ester.

II. Direct Immunofluorescence Staining Protocol

This protocol outlines the steps for immunofluorescence staining of adherent cells using a primary antibody directly conjugated to ATTO 488.

Materials:

-

Adherent cells cultured on coverslips or in imaging plates

-

ATTO 488-conjugated primary antibody

-

Phosphate Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[2]

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS[9]

-

Nuclear Counterstain (optional, e.g., DAPI)

-

Antifade Mounting Medium

Procedure:

-

Cell Preparation:

-

Rinse the cells twice with PBS to remove the culture medium.[10]

-

-

Fixation:

-

Permeabilization (for intracellular antigens):

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the ATTO 488-conjugated primary antibody to its optimal working concentration in the Blocking Buffer.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.[10] Protect from light from this step onwards.

-

Negative Control: Incubate a separate sample with an isotype control antibody conjugated to ATTO 488 at the same concentration to assess non-specific binding.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[7]

-

-

Nuclear Counterstaining (Optional):

-